2-(Methylthio)quinoline
Overview
Description
2-(Methylthio)quinoline is a heterocyclic compound with the molecular formula C10H9NS . It is a derivative of quinoline, which is a nitrogen-based six-membered fused heterocyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in both academia and industry due to their broad range of biological activities . Various methods have been developed for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes . A modified one-pot Cu-catalyzed tandem aerobic oxidative cyclization procedure has been reported, which allows the preparation of polysubstituted quinolines .Molecular Structure Analysis
The molecular structure of 2-(Methylthio)quinoline consists of a quinoline ring with a methylthio group attached at the 2-position . The average mass of this compound is 175.250 Da and the monoisotopic mass is 175.045563 Da .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .Physical And Chemical Properties Analysis
2-(Methylthio)quinoline is a colorless liquid . The average mass of this compound is 175.250 Da and the monoisotopic mass is 175.045563 Da .Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives, including 2-(Methylthio)quinoline, are known for their exceptionally broad spectrum of activity in medicinal chemistry . They have been identified in various pharmaceutically important alkaloids, like quinine and cinchonine .
Antimicrobial Activity
Quinoline derivatives exhibit significant antimicrobial activity . This makes 2-(Methylthio)quinoline a potential candidate for the development of new antimicrobial agents.
Antiviral Activity
2-(Methylthio)quinoline and its derivatives have shown potential antiviral potency . For instance, they can be considered as potent inhibitors of Hepatitis B Virus replication .
Anticancer Potency
Quinoline derivatives, including 2-(Methylthio)quinoline, have shown promising anticancer activity . They have been used in the development of novel anticancer agents .
Dyes and Molecular Sensors
Several quinoline derivatives have been exploited as dyes and molecular sensors . The unique electronic properties of the quinoline ring make 2-(Methylthio)quinoline a potential candidate for these applications.
Intelligent Materials
The good synthetic availability and the ability to manipulate the electronic properties of quinoline derivatives make them popular in the development of intelligent materials .
Green and Clean Syntheses
Quinoline derivatives, including 2-(Methylthio)quinoline, have been synthesized using green and clean methods . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis .
Industrial Chemistry
Quinoline derivatives have a variety of applications in industrial chemistry . They are used in the synthesis of organic intermediates via green chemistry and their utilization in the synthesis of biologically active compounds .
Future Directions
Quinoline and its derivatives, including 2-(Methylthio)quinoline, continue to be an area of active research due to their various applications in medicinal and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
properties
IUPAC Name |
2-methylsulfanylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINCMKJQHKDMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00295277 | |
Record name | quinoline, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)quinoline | |
CAS RN |
40279-26-3 | |
Record name | NSC100930 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | quinoline, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00295277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 2-(methylthio)quinolines?
A1: Several synthetic routes have been explored for the preparation of 2-(methylthio)quinolines and their derivatives. One common approach involves the acid-induced cyclocondensation of anilines or aromatic diamines with 3-bis(methylthio)acrolein. [] This method, a modified Skraup quinoline synthesis, provides a convenient and highly regioselective route to these compounds. [] Another method utilizes the triflic acid-mediated N-heteroannulation of α-functionalized-β-anilino-β-(methylthio)acrylonitriles. [] Notably, the presence of the β-methylthio group in the acrylonitriles is crucial for this reaction to proceed. []
Q2: Can the 2-(methylthio) group be further modified for the synthesis of other quinoline derivatives?
A2: Yes, the 2-(methylthio) functionality serves as a versatile precursor for further structural diversification. Studies have shown that the 2-(methylthio) group can be readily dethiomethylated or substituted with various nitrogen and carbon nucleophiles, leading to a diverse range of 2-substituted quinoline derivatives. []
Q3: Have any biological activities been reported for 2-(methylthio)quinoline derivatives?
A3: Research suggests that some 2-(methylthio)quinoline derivatives exhibit promising antiviral activity. For instance, a study involving methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and its derivatives revealed their potential as inhibitors of Hepatitis B Virus (HBV) replication. [] Molecular docking simulations supported these findings, suggesting strong interactions with the target protein. [] Furthermore, in vitro experiments confirmed the potent inhibitory effects of these compounds on HBV replication at a 10 µM concentration. []
Q4: What computational chemistry techniques have been employed to study 2-(methylthio)quinoline derivatives?
A4: In the context of investigating potential HBV inhibitors, quantum chemical calculations were performed on the anion of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate to analyze its geometry and electron structure. [] Molecular docking simulations were also conducted to assess the binding affinities and interactions of these compounds with the target protein involved in HBV replication. [] These computational approaches offer valuable insights into the structure-activity relationships and potential mechanisms of action for these compounds.
Q5: Can 2-(methylthio)quinolines be used to synthesize fused heterocyclic systems?
A5: Absolutely. One notable example is the application of iodocyclization reactions. 3-Alkynyl-2-(methylthio)quinolines can undergo regioselective iodocyclization, ultimately leading to the formation of thieno[2,3-b]quinoline derivatives. [] This methodology offers a novel synthetic pathway for constructing quinoline-fused heterocycles, which are valuable scaffolds in medicinal chemistry and materials science.
Q6: Are there any known applications of 2-(methylthio)quinolines in materials science?
A6: While biological applications are prominent in the research, 2-(methylthio)quinolines have also shown promise in materials science, specifically in the field of dye-sensitized solar cells (DSSCs). Researchers have explored 5,6,7-trimethoxy-2-(methylthio)quinoline derivatives with various anchoring groups for their potential use in DSSCs. [] This highlights the versatility of this scaffold for developing new materials with tailored optoelectronic properties.
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